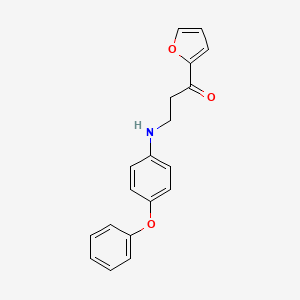
1-(2-Furyl)-3-(4-phenoxyanilino)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Furyl)-3-(4-phenoxyanilino)-1-propanone is an organic compound that features a furan ring and a phenoxyaniline moiety connected via a propanone linker
准备方法
The synthesis of 1-(2-Furyl)-3-(4-phenoxyanilino)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-furyl and 4-phenoxyaniline derivatives.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the starting materials, followed by a coupling reaction to form the desired product.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Solvent selection and purification steps are also crucial to ensure the quality of the final product.
化学反应分析
1-(2-Furyl)-3-(4-phenoxyanilino)-1-propanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, resulting in the formation of corresponding alcohol derivatives.
Substitution: The phenoxyaniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction may produce alcohol derivatives.
科学研究应用
1-(2-Furyl)-3-(4-phenoxyanilino)-1-propanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological studies to investigate its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: In industry, the compound may be used as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.
作用机制
The mechanism of action of 1-(2-Furyl)-3-(4-phenoxyanilino)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and phenoxyaniline moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
相似化合物的比较
1-(2-Furyl)-3-(4-phenoxyanilino)-1-propanone can be compared with similar compounds, such as:
1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone: This compound features a methoxy group instead of a phenoxy group, which may alter its chemical reactivity and biological activity.
1-(2-Furyl)-3-(4-chloroanilino)-1-propanone: The presence of a chloro group can significantly impact the compound’s electronic properties and its interactions with biological targets.
1-(2-Furyl)-3-(4-nitroanilino)-1-propanone: The nitro group introduces additional reactivity, making this compound useful in different chemical transformations and biological studies.
属性
IUPAC Name |
1-(furan-2-yl)-3-(4-phenoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18(19-7-4-14-22-19)12-13-20-15-8-10-17(11-9-15)23-16-5-2-1-3-6-16/h1-11,14,20H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALVCAKEICAXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(diethylsulfamoyl)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2662446.png)

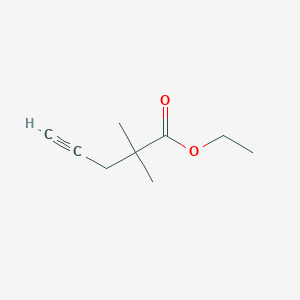
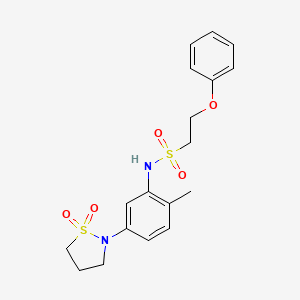
![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2662450.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2662452.png)
![[(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2662453.png)

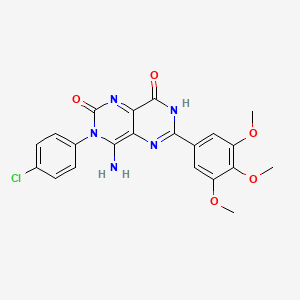
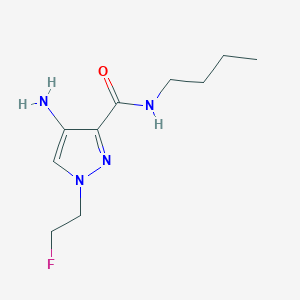
![N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2662459.png)
![3-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2662464.png)
![[(2-Methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2662466.png)

